molecular formula C11H12ClF4NO2 B6244625 methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate hydrochloride CAS No. 2408958-44-9

methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate hydrochloride

Cat. No. B6244625
CAS RN: 2408958-44-9
M. Wt: 301.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate hydrochloride, or M2AFPH, is an organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 437.9 g/mol and a melting point of 202-203 °C. M2AFPH is a highly water-soluble compound and is often used in laboratory experiments due to its stability and low toxicity.

Scientific Research Applications

M2AFPH has been used in a variety of scientific research applications due to its stability, low toxicity, and water solubility. It has been used in studies of enzyme inhibition, enzyme kinetics, and enzyme structure. It has also been used in studies of protein-ligand interactions, and in studies of drug metabolism and drug-drug interactions. M2AFPH has also been used in studies of the biochemical and physiological effects of drugs and other compounds.

Mechanism of Action

M2AFPH has been found to inhibit the enzyme monoamine oxidase (MAO). MAO is an enzyme that is involved in the metabolism of neurotransmitters, such as serotonin and dopamine. M2AFPH binds to the active site of the enzyme and prevents it from breaking down neurotransmitters. This inhibition can lead to an increase in the levels of these neurotransmitters, which can have a variety of effects on the body.
Biochemical and Physiological Effects
M2AFPH has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which can lead to an increase in mood, energy, and focus. It has also been found to reduce levels of the stress hormone cortisol, which can lead to a decrease in stress and anxiety. In addition, M2AFPH has been found to reduce inflammation, improve cognitive function, and promote better sleep.

Advantages and Limitations for Lab Experiments

M2AFPH has several advantages for use in laboratory experiments. It is a highly water-soluble compound, making it easy to work with in aqueous solutions. It is also a relatively stable compound, which makes it suitable for use in long-term experiments. Furthermore, it is a low-toxicity compound, making it safe to use in laboratory experiments. However, M2AFPH is also relatively expensive, which can be a limitation for some experiments.

Future Directions

The use of M2AFPH in scientific research is still relatively new, and there are many potential future directions. For example, further research could be done to better understand the mechanism of action of M2AFPH and its effects on neurotransmitter levels. Additionally, further research could be done to explore the potential therapeutic uses of M2AFPH, such as for the treatment of depression and anxiety. Finally, research could be done to explore the potential side effects of M2AFPH and to better understand how it interacts with other drugs and compounds.

Synthesis Methods

M2AFPH can be synthesized in a few different ways. The most common method is a reaction between 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid and hydrochloric acid. This reaction takes place in an aqueous solution and produces M2AFPH hydrochloride, which is then purified and dried. Other methods of synthesis include the reaction of 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid with an anhydrous acid, such as sulfuric acid or phosphoric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate hydrochloride involves the reaction of several starting materials to form the final product. The key steps in the synthesis pathway include the protection of the amine group, the introduction of the fluoro and trifluoromethyl groups, and the esterification of the carboxylic acid group with methanol. The final step involves the formation of the hydrochloride salt of the product.", "Starting Materials": [ "2-fluoro-3-(trifluoromethyl)aniline", "methyl 3-bromopropionate", "sodium hydride", "methanol", "hydrochloric acid" ], "Reaction": [ "Step 1: Protection of the amine group by reaction with methyl chloroformate in the presence of triethylamine to form the N-methyl carbamate intermediate.", "Step 2: Introduction of the fluoro and trifluoromethyl groups by reaction of the N-methyl carbamate intermediate with 2-fluoro-3-(trifluoromethyl)aniline in the presence of sodium hydride to form the corresponding amide intermediate.", "Step 3: Esterification of the carboxylic acid group with methanol in the presence of sulfuric acid to form the methyl ester intermediate.", "Step 4: Formation of the hydrochloride salt of the product by reaction of the methyl ester intermediate with hydrochloric acid." ] }

CAS RN

2408958-44-9

Product Name

methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate hydrochloride

Molecular Formula

C11H12ClF4NO2

Molecular Weight

301.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.